N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
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Description
“N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide” is a complex organic compound. It’s part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The specific synthesis process for “N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide” isn’t available in the retrieved papers.Scientific Research Applications
Antiprotozoal Activity
A study by Pérez‐Villanueva et al. (2013) demonstrated the synthesis of imidazole derivatives, including compounds related to N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, which showed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. Their activities, in some cases, surpassed that of metronidazole, a standard drug for these parasites.
Synthesis and Structural Properties
Hawkins et al. (1995) in their study “Azoles. part 12.” explored the synthesis of benzyl-bromoimidazole-5-carbonitriles, resistant to nucleophilic displacement, which could be linked to the structure of N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. This provides insights into the structural properties and synthesis challenges of related compounds.
Antimicrobial Evaluation
The study by Khanage et al. (2020) presented the synthesis and antimicrobial evaluation of derivatives including 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives. These compounds exhibited significant in-vitro antibacterial and antifungal activities, highlighting the potential of imidazole derivatives in antimicrobial applications.
Corrosion Inhibition
In a study by Prashanth et al. (2021), imidazole derivatives were synthesized and tested for their corrosion inhibition efficiency on mild steel in acidic solutions. The results indicated that these compounds, related in structure to N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, could be effective corrosion inhibitors.
Antitumor Properties
Horishny et al. (2020) conducted research on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showing their potential as new anticancer agents. This suggests the relevance of imidazole derivatives in developing novel anticancer therapies.
properties
IUPAC Name |
N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)22-12-11-20-19(22)25-14-18(23)21-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQUMEWCQJWJNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide |
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